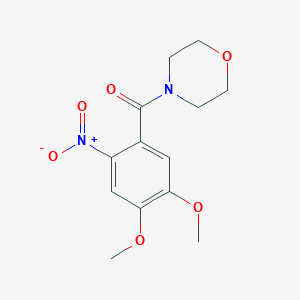

4-(4,5-dimethoxy-2-nitrobenzoyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4,5-dimethoxy-2-nitrobenzoyl)morpholine often involves multiple steps, including nitration, methoxylation, and coupling with morpholine. For example, continuous production of related ortho-nitrophenylmorpholine intermediates has been explored in microfluidic devices, optimizing conditions such as temperature, reactants molar ratio, and residence time for efficient synthesis (Pereira, Santana, & Silva, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as morpholinium salts, reveals intricate details about their crystallography and interactions. For instance, morpholinium 2-chloro-4-nitrobenzoate forms a non-centrosymmetric space group with cations and anions connected by hydrogen bonds, indicating a potential for non-linear optical applications (Ishida, Rahman, & Kashino, 2001).

Chemical Reactions and Properties

The chemical reactivity of compounds containing a morpholine moiety and nitrobenzoate groups involves catalytic and transition states that are highly ordered, as seen in the aminolysis of related nitrophenyl dinitrobenzoates, suggesting intricate reaction mechanisms (Um et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, crystalline phase, and non-linear optical (NLO) efficiency, are crucial for the application of these compounds. Studies on related morpholinium salts have shown that modifications in the crystal growth process can enhance optical properties, such as luminescence and laser damage threshold resistance, making them suitable for device fabrication (Karthick et al., 2018).

Chemical Properties Analysis

Chemical properties, especially those influencing the formation of hydrogen-bonded networks and inclusion complexes, are of interest. For instance, the interaction of related compounds with beta-cyclodextrin has been explored, revealing strong associations that could influence the solubility and bioavailability of pharmaceutical compounds (Tang, Wang, Liu, & Wang, 2004).

Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

Analytical methods play a critical role in determining antioxidant activity, essential for evaluating the potential health benefits of compounds, including derivatives of morpholine. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) rely on spectrophotometry to assess the antioxidant capacity of complex samples. These methods are crucial for clarifying the mechanisms and kinetics of antioxidant processes, which could include morpholine derivatives in their scope (Munteanu & Apetrei, 2021).

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of aromatic and alicyclic pollutants, including morpholine, is a significant area of research in environmental science. Studies have shown that processes like the TiO2-UV degradation can mineralize pollutants, leading to the identification of intermediate products. This research is vital for understanding the treatment of water pollutants and the photocatalytic pathways involved, potentially implicating the use of morpholine derivatives in environmental remediation (Pichat, 1997).

Heavy Metals Adsorption on Clays

Investigations into the adsorption of heavy metals on natural and modified clays have relevance to environmental clean-up efforts. Studies focusing on clays like kaolinite and montmorillonite have explored their capacity to remove toxic metals from aqueous solutions. This research is pertinent to understanding how morpholine derivatives could interact with clays and contribute to the adsorption process, offering insights into novel environmental technologies (Bhattacharyya & Gupta, 2008).

Antioxidant Capacity Reaction Pathways

Understanding the reaction pathways of antioxidant capacities is essential for evaluating the health implications of various compounds, including morpholine derivatives. Studies like the ABTS/PP Decolorization Assay have explored these pathways, providing a foundation for analyzing the antioxidant properties of new compounds. Such research is invaluable for developing antioxidants with improved efficacy and understanding their mechanisms of action (Ilyasov et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-19-11-7-9(10(15(17)18)8-12(11)20-2)13(16)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSMXILHWHTYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350245 |

Source

|

| Record name | Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- | |

CAS RN |

61212-72-4 |

Source

|

| Record name | Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)